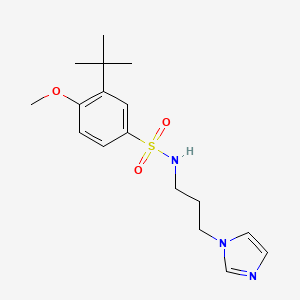

3-tert-Butyl-N-(3-imidazol-1-yl-propyl)-4-methoxy-benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a tert-butyl substituent at the 3-position, a methoxy group at the 4-position, and a propyl-imidazole moiety attached to the sulfonamide nitrogen.

Propriétés

IUPAC Name |

3-tert-butyl-N-(3-imidazol-1-ylpropyl)-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3S/c1-17(2,3)15-12-14(6-7-16(15)23-4)24(21,22)19-8-5-10-20-11-9-18-13-20/h6-7,9,11-13,19H,5,8,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUYKEDTLKPMAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butyl-N-(3-imidazol-1-yl-propyl)-4-methoxy-benzenesulfonamide typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules.

Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory or antimicrobial agent.

Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mécanisme D'action

The mechanism by which 3-tert-Butyl-N-(3-imidazol-1-yl-propyl)-4-methoxy-benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The tert-butyl group enhances the compound's stability and lipophilicity, facilitating its interaction with biological membranes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 3-tert-Butyl-N-(3-imidazol-1-yl-propyl)-4-methoxy-benzenesulfonamide with analogs based on substituent variations, crystallographic data, and synthetic pathways.

N-(1-Allyl-3-chloro-4-ethoxy-1H-indazol-5-yl)-4-methoxy-benzenesulfonamide ()

- Structural Differences: Core Heterocycle: The indazole ring system replaces the tert-butyl and imidazole-propyl groups in the target compound. Substituents: Ethoxy and allyl groups at the indazole ring vs. tert-butyl and imidazole-propyl in the target molecule. Crystallographic Behavior: The indazole derivative forms a 3D network via N–H···N and C–H···O hydrogen bonds, with a 65.07° dihedral angle between benzene and indazole rings .

Synthetic Pathway :

Pyridazine-Based Sulfonamides ()

- Structural Differences :

- Core Structure : The patent compound (EP 4 374 877 A2) contains a pyridazine ring and morpholine-ethoxy substituents, contrasting with the benzene-imidazole framework of the target molecule.

- Functional Groups : The tert-butyl group in both compounds may enhance lipophilicity, but the pyridazine derivative includes trifluoromethyl and morpholine groups, which improve metabolic stability and solubility .

Key Property Comparison Table

Research Findings and Implications

- Crystallographic Insights : The indazole derivative’s helical chains and 3D network () highlight how substituent flexibility (e.g., allyl/ethoxy) facilitates intermolecular interactions. The tert-butyl group in the target compound may disrupt such packing, necessitating solvent-mediated crystallization .

- Biological Relevance : While the pyridazine derivative () is optimized for kinase inhibition via morpholine and trifluoromethyl groups, the imidazole-propyl moiety in the target compound could target histidine-dependent enzymes or receptors .

- Synthetic Challenges : The indazole derivative’s moderate yield (43%) suggests that introducing bulky groups (e.g., tert-butyl) may further complicate purification, requiring advanced chromatographic techniques .

Activité Biologique

3-tert-Butyl-N-(3-imidazol-1-yl-propyl)-4-methoxy-benzenesulfonamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical formula and its structure, which features a tert-butyl group, an imidazole moiety, and a methoxy-substituted benzenesulfonamide. This unique configuration may contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit significant inhibition of cancer cell proliferation. For instance, derivatives of imidazole have shown activity against various cancer cell lines, suggesting that this compound may also possess similar properties.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 | TBD | |

| 1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole | NCI-H460 | 0.39 | |

| N-(phenylcarbamothioyl)-1H-pyrazole | MCF-7 | 0.46 |

The mechanism by which this compound exerts its biological effects is likely multifaceted. Similar compounds have been shown to inhibit key enzymatic pathways associated with tumor growth and survival, such as:

- Aurora-A kinase inhibition : Compounds with imidazole groups often target kinases involved in cell cycle regulation.

- Microtubule disassembly : Some derivatives disrupt microtubule dynamics, leading to apoptosis in cancer cells.

Anti-inflammatory Effects

In addition to anticancer properties, there is emerging evidence that compounds containing sulfonamide groups exhibit anti-inflammatory activity . The mechanism may involve the inhibition of pro-inflammatory cytokines and the modulation of immune responses.

Table 2: Anti-inflammatory Activity of Related Compounds

| Compound Name | Assay Type | Activity Level | Reference |

|---|---|---|---|

| This compound | Cytokine Inhibition | TBD | |

| Sulfapyridine | TNF-alpha Inhibition | Moderate | |

| Benzene sulfonamide derivatives | COX Inhibition | High |

Study on Antitumor Activity

A recent study investigated the antitumor effects of related benzenesulfonamide derivatives. The researchers found that these compounds significantly inhibited the proliferation of various cancer cell lines, including A549 and MCF-7, through mechanisms involving apoptosis and cell cycle arrest. The study suggests that modifications to the benzenesulfonamide structure can enhance biological activity.

Research on Structure-Activity Relationships (SAR)

Research focusing on the SAR of sulfonamides has provided insights into how different substituents affect biological activity. For example, the introduction of bulky groups like tert-butyl enhances lipophilicity and may improve cellular uptake, thereby increasing efficacy against cancer cells.

Q & A

Q. What are the recommended synthetic routes for 3-tert-Butyl-N-(3-imidazol-1-yl-propyl)-4-methoxy-benzenesulfonamide, and how can reaction yields be optimized?

The synthesis typically involves sulfonylation of the tert-butyl-substituted benzene precursor with an imidazole-containing amine. A practical approach includes:

- Stepwise coupling : React 3-tert-butyl-4-methoxy-benzenesulfonyl chloride with 3-imidazol-1-yl-propylamine in anhydrous DCM under nitrogen, using triethylamine as a base .

- Yield optimization : Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry). Central Composite Design (CCD) is effective for multivariable optimization, reducing experimental runs while maximizing yield .

Q. Which analytical techniques are most robust for characterizing this compound’s purity and structure?

- HPLC-MS : Quantify purity and detect byproducts (e.g., column: C18, mobile phase: acetonitrile/water with 0.1% formic acid) .

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., tert-butyl at δ 1.3 ppm, sulfonamide NH at δ 6.8–7.2 ppm) .

- FT-IR : Validate functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .

Q. How can researchers determine the compound’s key physicochemical properties (e.g., solubility, logP)?

- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, followed by UV-Vis quantification .

- logP : Employ reverse-phase HPLC with a calibrated C18 column and reference standards .

Advanced Research Questions

Q. What computational strategies are suitable for predicting electronic properties and binding affinities?

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces for reactivity insights .

- Molecular docking : Use AutoDock Vina with target protein structures (e.g., enzymes with sulfonamide-binding pockets) to predict binding modes and affinity scores .

Q. How can in vitro biological activity be systematically evaluated?

- Enzyme inhibition assays : Test against carbonic anhydrase or kinases using fluorometric substrates (e.g., 4-nitrophenyl acetate hydrolysis monitored at 405 nm) .

- Cytotoxicity screening : Perform MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ determination via nonlinear regression .

Q. What methodologies support structure-activity relationship (SAR) studies for this sulfonamide derivative?

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Thermal stability : Conduct TGA/DSC to identify decomposition temperatures (e.g., heating rate: 10°C/min under nitrogen) .

- Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC .

- Hydrolytic stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, followed by LC-MS analysis .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.